molecular formula C20H23F2N3O4S B2619512 2-(2-fluorophenoxy)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897618-86-9

2-(2-fluorophenoxy)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2619512
CAS No.: 897618-86-9
M. Wt: 439.48
InChI Key: IGMPXMUBIWOFOL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of fluorophenyl groups and a piperazine ring, which are common motifs in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 4-fluorophenylpiperazine with a sulfonylating agent.

    Coupling Reaction: The final step is the coupling of the fluorophenoxy intermediate with the piperazine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the fluorophenyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorine atoms in the phenyl rings can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Could be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine rings and fluorophenyl groups can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The sulfonyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenoxy)-N-(2-(piperazin-1-yl)ethyl)acetamide: Lacks the sulfonyl group, which may affect its biological activity.

    2-(2-chlorophenoxy)-N-(2-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide: Chlorine atoms instead of fluorine, which could alter its reactivity and interactions.

Uniqueness

The presence of both fluorophenyl groups and a sulfonylated piperazine ring makes 2-(2-fluorophenoxy)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide unique. These features may confer specific biological activities and chemical properties that are distinct from similar compounds.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S/c21-16-5-7-17(8-6-16)24-10-12-25(13-11-24)30(27,28)14-9-23-20(26)15-29-19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMPXMUBIWOFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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